Crystallization Onset Temperature Elevation in Palm Mid-Fraction: STP vs. STS vs. STB vs. No Additive
DSC measurements demonstrate that sorbitan trihexadecanoate (STP) at 5 wt% loading elevates the crystallization onset temperature of palm mid-fraction (PMF) from 15.4 ± 0.3 °C (PMF alone) to approximately 30 °C, representing an increase of ~15 °C [1]. The closest C18 analog, sorbitan tristearate (STS), initiates crystallization at ~39 °C (first step), while the C22 analog sorbitan tribehenate (STB) initiates at ~55 °C. However, the first crystallization peaks for STS and STB are attributed to the emulsifier itself nucleating prior to PMF, not to PMF templating. The PMF crystallization promoted by STP occurs at a temperature clearly above the intrinsic PMF crystallization point yet below that of STS pre-nucleation, giving STP a distinct processing window for controlled fat structuring.
| Evidence Dimension | Crystallization onset temperature (T_c,onset) of palm mid-fraction (PMF) with 5 wt% sorbitan ester additive |
|---|---|
| Target Compound Data | STP: T_c,onset ≈ 30 °C (PMF high-melting fraction crystallizing on STP) |
| Comparator Or Baseline | PMF alone: 15.4 ± 0.3 °C; STS blend: first peak ~39 °C (SE crystallization), second ~20 °C; STB blend: first peak ~55 °C (SE crystallization), second ~17 °C |
| Quantified Difference | STP elevates PMF crystallization by ~15 °C above baseline; STS pre-nucleation occurs ~9 °C higher than STP-mediated PMF crystallization; STB pre-nucleation occurs ~25 °C higher |
| Conditions | DSC cooling from 60 °C to −10 °C at 2 °C/min; PMF blended with 5 wt% SE; referenced to pure PMF baseline |
Why This Matters
STP offers a moderate crystallization acceleration window that enables fine-tuned fat crystal network formation without the excessively high-temperature pre-nucleation associated with longer-chain sorbitan esters, critical for margarine and confectionery fat process control.
- [1] Ishibashi, C., Hondoh, H., & Ueno, S. (2017). Epitaxial Growth of Fat Crystals on Emulsifier Crystals with Different Fatty Acid Moieties. Crystal Growth & Design, 17(12), 6363–6371. DOI: 10.1021/acs.cgd.7b01039 View Source
